

Spectroscopic data (NMR, IR, MS) of 2-Benzylamino-4-methylpyridine

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Compound of Interest

Compound Name: 2-Benzylamino-4-methylpyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Benzylamino-4-methylpyridine**

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly aminopyridine derivatives, are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.^[1] This guide provides an in-depth technical analysis of the spectroscopic data for **2-Benzylamino-4-methylpyridine**, a molecule that combines the structural features of a substituted pyridine and a benzylamine.

The unambiguous confirmation of a molecule's structure and purity is paramount. To this end, a multi-technique spectroscopic approach is not just best practice, but a scientific necessity. This whitepaper will detail the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound. Our focus extends beyond mere data presentation; we will delve into the causality behind the observed spectral features, providing the field-proven insights required by researchers and scientists to confidently characterize this and similar molecules.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure and properties of **2-Benzylamino-4-methylpyridine**.

- Chemical Formula: $C_{13}H_{14}N_2$ ^[2]
- Molecular Weight: 198.26 g/mol ^{[2][3]}
- Melting Point: 98-100 °C^{[2][4]}
- Structure: The molecule consists of a 4-methylpyridine ring substituted at the 2-position with a benzylamino group.

Caption: Molecular Structure of **2-Benzylamino-4-methylpyridine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can map the precise connectivity of atoms.^[5]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Benzylamino-4-methylpyridine** in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled sequence is used to produce singlets for each unique carbon, simplifying the spectrum.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

1H NMR Spectroscopy: Data and Interpretation

The ^1H NMR spectrum provides a detailed map of the proton environments within the molecule.

[6] The number of signals indicates the number of chemically non-equivalent protons.[7]

Table 1: Predicted ^1H NMR Data for **2-Benzylamino-4-methylpyridine**

| Predicted | | | | |
|-------------------------------------|----------------------|-------------|--------------------|--|
| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Doublet (d) | 1H | Pyridine H-6 | Adjacent to the ring nitrogen, making it the most deshielded pyridine proton. |
| ~7.2-7.4 | Multiplet (m) | 5H | Benzyl-ArH | Standard chemical shift range for monosubstituted benzene ring protons. |
| ~6.4 | Doublet (d) | 1H | Pyridine H-5 | Ortho to the methyl group and influenced by the amino substituent. |
| ~6.3 | Singlet (s) | 1H | Pyridine H-3 | Shielded by the adjacent amino group and lacking adjacent protons for splitting. |
| ~5.0 | Broad Singlet (br s) | 1H | NH | Exchangeable proton; chemical shift is solvent and concentration dependent. |
| ~4.6 | Doublet (d) | 2H | -CH ₂ - | Deshielded by the adjacent nitrogen and two |

| | | | | |
|------|-------------|----|------------------|--|
| | | | | aromatic rings. Splits with the N-H proton. |
| ~2.2 | Singlet (s) | 3H | -CH ₃ | Aliphatic protons in a typical range for a methyl group on an aromatic ring. |

- Causality in Proton Chemical Shifts: The protons on the pyridine ring (H-3, H-5, H-6) exhibit distinct chemical shifts due to the electronic effects of the ring nitrogen and the amino and methyl substituents. The H-6 proton is furthest downfield (~8.0 ppm) due to its proximity to the electronegative nitrogen atom. The benzyl group protons appear as a complex multiplet in their characteristic aromatic region (~7.2-7.4 ppm). The benzylic methylene (-CH₂-) protons are significantly deshielded (~4.6 ppm) as they are attached to a nitrogen and are alpha to two aromatic systems. The amine (NH) proton typically appears as a broad signal that can be confirmed by a D₂O exchange experiment, where it would disappear from the spectrum.

Caption: Unique proton environments in **2-Benzylamino-4-methylpyridine**.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.^[8] Proton decoupling is typically used to ensure each unique carbon appears as a single sharp line.

Table 2: Predicted ¹³C NMR Data for **2-Benzylamino-4-methylpyridine**

| Predicted Chemical Shift (δ , ppm) | Assignment | Rationale |
|---|--------------------|---|
| ~158 | Pyridine C-2 | Carbon directly attached to two nitrogen atoms (ring and amino), highly deshielded. |
| ~149 | Pyridine C-6 | Alpha to the ring nitrogen, significantly deshielded. |
| ~147 | Pyridine C-4 | Carbon bearing the methyl group. |
| ~140 | Benzyl C-ipso | Quaternary carbon of the benzyl ring attached to the methylene group. |
| ~129 | Benzyl C-para | |
| ~128 | Benzyl C-ortho | Aromatic carbons of the benzyl ring. |
| ~127 | Benzyl C-meta | |
| ~112 | Pyridine C-5 | Shielded carbon on the pyridine ring. |
| ~106 | Pyridine C-3 | Shielded carbon on the pyridine ring, ortho to the amino group. |
| ~48 | -CH ₂ - | Aliphatic methylene carbon, deshielded by adjacent N and aromatic ring. |
| ~21 | -CH ₃ | Aliphatic methyl carbon, appearing in the typical upfield region. |

- Expertise in Carbon Signal Assignment: The pyridine ring carbons show a wide range of chemical shifts. The C-2 carbon, attached to both the ring nitrogen and the exocyclic amino nitrogen, is the most deshielded (~158 ppm). The carbons of the benzyl ring appear in the

typical aromatic region of 127-140 ppm. The aliphatic methylene and methyl carbons are found upfield, with the methylene carbon (~48 ppm) being more deshielded than the methyl carbon (~21 ppm) due to its proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
- Sample Scan: Acquire the spectrum of the sample. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for **2-Benzylamino-4-methylpyridine**

| Wavenumber (cm ⁻¹) | Vibration Type | Intensity | Functional Group |
|--------------------------------|-------------------|---------------|--|
| ~3400 | N-H Stretch | Medium, Sharp | Secondary Amine (N-H) |
| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |
| 2980-2850 | C-H Stretch | Medium | Aliphatic C-H (-CH ₂ , -CH ₃) |
| 1610-1580 | C=C / C=N Stretch | Strong | Aromatic Rings |
| ~1590 | N-H Bend | Medium | Secondary Amine (N-H) |
| 1330-1260 | C-N Stretch | Medium | Aromatic Amine |

- Trustworthiness of Functional Group Identification: The IR spectrum provides several key diagnostic peaks. A sharp absorption around 3400 cm^{-1} is characteristic of the N-H stretch of a secondary amine.[10][11] The region just above 3000 cm^{-1} will show peaks corresponding to aromatic C-H stretching, while the region just below 3000 cm^{-1} will show aliphatic C-H stretches from the methyl and methylene groups.[12] The fingerprint region (below 1500 cm^{-1}) will contain a complex pattern of absorptions unique to the molecule's overall structure.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

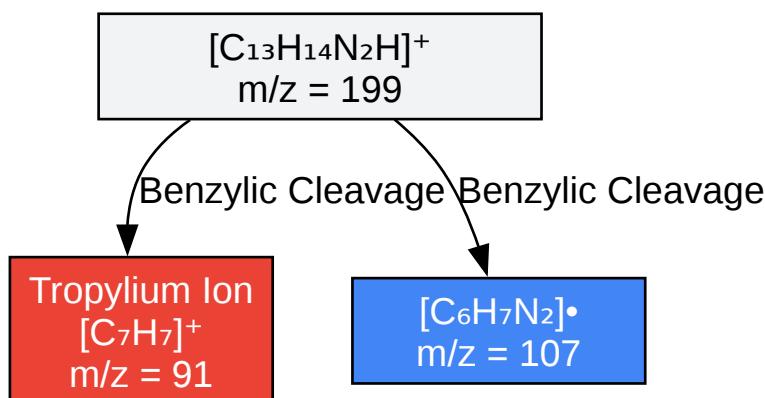
Experimental Protocol: Mass Spectrometry (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., $1\text{ }\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.
- Ionization: A high voltage is applied, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, protonated molecules $[\text{M}+\text{H}]^+$ are formed.
- Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation

- Molecular Ion: For $\text{C}_{13}\text{H}_{14}\text{N}_2$, the exact mass is 198.1160. In ESI-MS, the primary ion observed will be the protonated molecule, $[\text{M}+\text{H}]^+$, at m/z 199.1238. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
- Fragmentation Analysis: The structural integrity of the molecule is validated by its fragmentation pattern. Benzylamines are known to undergo characteristic fragmentation pathways.[13][14][15]

- Dominant Fragmentation: The most significant fragmentation is the cleavage of the benzylic C-N bond. This cleavage is energetically favorable as it leads to the formation of a highly stable benzyl cation or its rearranged isomer, the tropylium ion. This results in a prominent peak at m/z 91.[16][17]
- Complementary Fragment: The other part of the molecule from this cleavage would be the 2-amino-4-methylpyridine radical, leading to a potential ion at m/z 107.
- Other Fragments: Loss of the methyl group or other rearrangements may lead to minor fragments, but the m/z 91 peak is the most diagnostic feature for the benzyl moiety.



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Caption: Key fragmentation pathway for protonated **2-Benzylamino-4-methylpyridine**.

Conclusion

The comprehensive spectroscopic analysis of **2-Benzylamino-4-methylpyridine** provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, aromatic rings, C-N), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with its benzylamine structure. The convergence of data from these orthogonal techniques provides an authoritative and trustworthy characterization, essential for any research, development, or quality control application.

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References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. 2-Benzylamino-4-methylpyridine 98 13021-71-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 58088-62-3 CAS MSDS (2-BENZYLAMINO-4-METHYL PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. azooptics.com [azooptics.com]
- 8. kisacademics.com [kisacademics.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 11. eng.uc.edu [eng.uc.edu]
- 12. IR Group Frequencies [owl.umass.edu]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 15. researchgate.net [researchgate.net]
- 16. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

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